molecular formula C21H20N2O2 B405882 N-(3-nitrobenzyl)-1,2-diphenylethanamine

N-(3-nitrobenzyl)-1,2-diphenylethanamine

Cat. No.: B405882
M. Wt: 332.4g/mol
InChI Key: RJWHELKYTYPFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Nitrobenzyl)-1,2-diphenylethanamine is a synthetic amine derivative featuring a 1,2-diphenylethanamine backbone substituted with a 3-nitrobenzyl group. The 1,2-diphenylethanamine core is recognized for its versatility in medicinal chemistry and catalysis, often modified to tune electronic, steric, or pharmacological profiles .

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]-1,2-diphenylethanamine

InChI

InChI=1S/C21H20N2O2/c24-23(25)20-13-7-10-18(14-20)16-22-21(19-11-5-2-6-12-19)15-17-8-3-1-4-9-17/h1-14,21-22H,15-16H2

InChI Key

RJWHELKYTYPFJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) LogP PSA (Ų) Key Applications
This compound Not reported C₂₁H₂₀N₂O₂ 332.4 (inferred) - - Research (hypothetical)
N-(4-Nitrobenzyl)-1,2-diphenylethanamine 332108-43-7 C₂₁H₂₀N₂O₂ 332.4 - - Pharmaceutical research
N-(Furan-2-ylmethyl)-1,2-diphenylethanamine 436087-17-1 C₁₉H₁₉NO 277.36 4.74 25.17 Nanomaterials, catalysis
(R)-1,2-Diphenylethanamine 34645-25-5 C₁₄H₁₅N 197.28 - - Asymmetric synthesis

Key Research Findings

Structural Similarity and Activity : Compounds sharing the 1,2-diphenylethanamine core (Tanimoto MCS ≥ 0.63) show Kv1.5 blocking activity, with substituents like cyclopropylmethoxy enhancing potency .

Stereochemistry Matters : Enantiomers of MT-45 and (R)-1,2-diphenylethanamine exhibit divergent biological and catalytic profiles, underscoring the need for chiral resolution in synthesis .

Nitro Group Effects : Meta- and para-nitrobenzyl substituents alter electronic properties, influencing solubility and interaction with biological targets .

Notes and Limitations

  • Direct data on this compound is sparse; inferences are drawn from analogs.
  • LogP and PSA values for nitrobenzyl derivatives are unreported in the evidence, necessitating experimental validation.
  • Regulatory status varies: MT-45 is controlled in the EU, while research chemicals like the furan derivative remain commercially available .

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